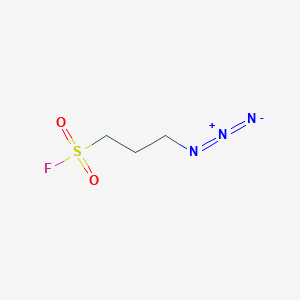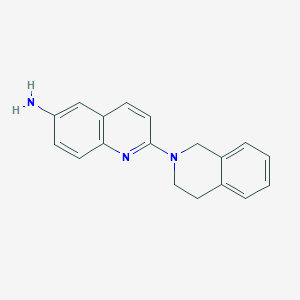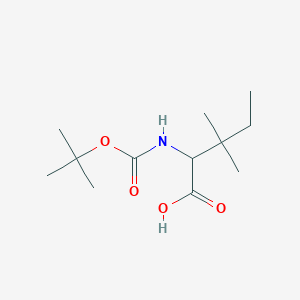
N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-otfa, also known as Z-Valine-trifluoroacetate, is a compound used primarily in biochemical research. It is a derivative of valine, an essential amino acid, and is often used in the study of enzyme inhibition, particularly caspases, which play a crucial role in apoptosis (programmed cell death).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-otfa typically involves the protection of the N-terminus of valine with a benzyloxycarbonyl (Z) group and the modification of the C-terminus with a trifluoroacetate (otfa) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and modification steps.
Industrial Production Methods
Industrial production of Z-Val-otfa follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Z-Val-otfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodosobenzene bis(trifluoroacetate) to form corresponding keto derivatives.
Reduction: Reduction reactions can convert Z-Val-otfa into its corresponding alcohol derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodosobenzene bis(trifluoroacetate) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include keto derivatives, alcohol derivatives, and substituted valine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Z-Val-otfa is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Z-Val-otfa is employed in the study of enzyme inhibition, especially caspases, which are involved in apoptosis.
Medicine: The compound is used in drug development and screening for potential therapeutic agents targeting caspases.
Industry: Z-Val-otfa is used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
Z-Val-otfa exerts its effects by inhibiting caspases, a family of protease enzymes involved in apoptosis. The compound mimics the natural substrates of caspases, binding to the active site and forming a covalent adduct with the active site cysteine residue . This irreversible inhibition prevents the caspases from cleaving their natural substrates, thereby blocking the apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Z-Val-Ala-Asp fluoromethyl ketone: Another caspase inhibitor with a similar mechanism of action.
Z-Val-Phe-otfa: A compound with a similar structure but different amino acid sequence.
Uniqueness
Z-Val-otfa is unique due to its specific inhibition of caspases and its use in studying apoptosis. Its trifluoroacetate group provides stability and enhances its inhibitory activity compared to other similar compounds.
Conclusion
Z-Val-otfa is a valuable compound in biochemical research, particularly in the study of enzyme inhibition and apoptosis. Its unique structure and reactivity make it a crucial tool in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJQOMWGYZJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)

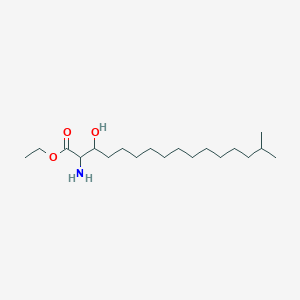
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
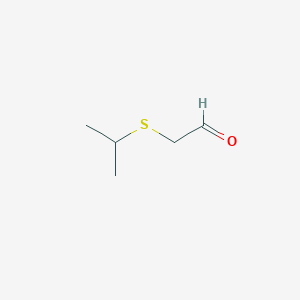
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
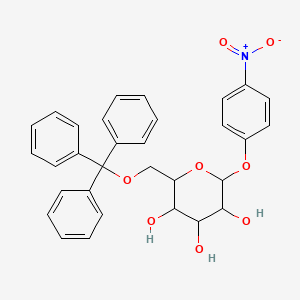
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)
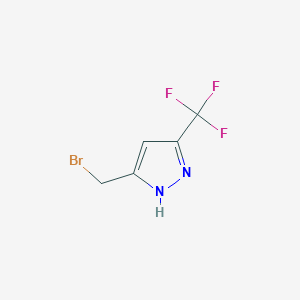
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
